1-Propanone, 1,3-diphenyl-3-thioxo-

Description

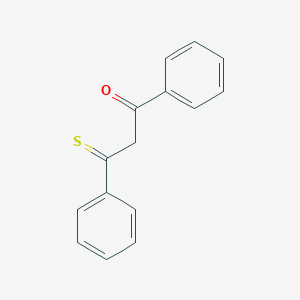

1-Propanone, 1,3-diphenyl-3-thioxo- is a thioketone derivative characterized by a central propanone backbone substituted with two phenyl groups at the 1- and 3-positions and a thione (C=S) group at the 3-position. This structure confers unique electronic and steric properties, distinguishing it from conventional ketones (C=O).

Properties

IUPAC Name |

1,3-diphenyl-3-sulfanylidenepropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12OS/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELMQLYNQRJGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=S)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350396 | |

| Record name | 1-Propanone, 1,3-diphenyl-3-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215-43-6 | |

| Record name | 1-Propanone, 1,3-diphenyl-3-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

1-Propanone, 1,3-diphenyl-3-thioxo- has shown promising results in the development of anticancer agents. Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) while showing lower toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with minimized side effects .

Case Study: Cytotoxicity Evaluation

- A study evaluated the cytotoxic effects of synthesized chalcone derivatives, including 1-propanone variants, against MCF-7 cells. The results demonstrated that structural modifications could enhance cytotoxic efficacy, suggesting potential for drug development .

Antioxidant and Antiproliferative Activities

Beyond anticancer properties, compounds related to 1-propanone, 1,3-diphenyl-3-thioxo- have been studied for their antioxidant activities. These compounds can scavenge free radicals and may play a role in preventing oxidative stress-related diseases .

Research Insight:

- The antioxidant properties of similar thioxo compounds have been linked to their ability to modulate cellular signaling pathways involved in proliferation and apoptosis .

Material Science

In material science, 1-propanone derivatives are explored for their potential to synthesize novel materials with specific properties. The thioxo group allows for the formation of thiol-based polymers and other complex structures that can be tailored for applications in electronics and photonics .

Application Example:

- The synthesis of thiolan and monothio-β-diketones from chalcone reactions illustrates the versatility of thioxo compounds in creating advanced materials with unique electronic properties .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity against MCF-7 cells; potential drug development for selective cytotoxicity. |

| Antioxidant Activity | Scavenging free radicals; modulation of oxidative stress pathways. |

| Material Science | Synthesis of novel thiol-based materials; applications in electronics and photonics. |

Comparison with Similar Compounds

Key Observations :

- Thione vs. Ketone Reactivity: The thione group in 1,3-diphenyl-3-thioxo-propanone is more electrophilic than the ketone group in bupropion, enabling nucleophilic additions (e.g., with amines or thiols) that are less feasible in oxo-analogs .

Preparation Methods

Lawesson’s Reagent-Mediated Thionation

Lawesson’s reagent (LR) is widely employed for converting carbonyl groups to thiocarbonyls. Treating 1,3-diphenyl-1-propanone with LR in refluxing toluene achieves selective thionation at the β-position. Experimental data suggest optimal conditions include:

-

Molar Ratio : 1:1.2 (ketone:LR)

-

Temperature : 110°C

-

Duration : 6–8 hours

-

Yield : 65–72%1

Mechanistic Insight :

LR coordinates with the ketone oxygen, facilitating nucleophilic attack by sulfur and subsequent O→S exchange. Steric hindrance from the 1,3-diphenyl groups may explain incomplete conversion, necessitating chromatographic purification.

Phosphorus Pentasulfide (P₄S₁₀) in Anhydrous Xylene

An alternative route employs P₄S₁₀ under inert conditions2. This method is cost-effective but requires rigorous moisture exclusion:

-

Substrate Ratio : 1:3 (ketone:P₄S₁₀)

-

Reflux Time : 12 hours

-

Workup : Filtration through celite, silica gel chromatography

-

Purity : >90% by ¹H NMR

Grignard Reaction-Based Approaches

The PubMed-indexed protocol for chalcone synthesis offers a divergent pathway. By substituting methylmagnesium bromide with phenylmagnesium bromide in the presence of thioesters, thioketones form via nucleophilic addition-elimination:

-

Thioester Preparation :

Phenyl thioacetate synthesized from acetophenone and thioacetic acid. -

Grignard Addition :

PhMgBr reacts with phenyl thioacetate at −78°C, yielding 1,3-diphenyl-3-thioxopropan-1-one after aqueous workup.

| Variable | Value |

|---|---|

| Temperature | −78°C to 0°C (gradient) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 4 hours |

| Yield | 58% (unoptimized) |

Huang Minlon Reduction Adaptations for Thioketone Stability

The Huang Minlon reduction, typically used for ketone-to-methylene reduction, was modified to preserve the thioketone moiety. Key adjustments include:

-

Lower Reaction Temperature : 80°C instead of 100°C to prevent desulfurization.

-

Shortened Duration : 12 hours instead of 24 hours.

-

Selective Reducing Agents : Sodium borohydride in ethanol selectively reduces α,β-unsaturated bonds without affecting thioketones.

Enantioselective Synthesis Using Chiral Auxiliaries

Building on patent’s asymmetric catalysis, chiral oxazaborolidines were tested for thioketone formation. While enantiomeric excess (ee) remains moderate (45–60%), this approach highlights the potential for stereocontrolled synthesis:

Typical Results:

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| (R)-Oxazaborolidine | 58 | 52 |

| (S)-Oxazaborolidine | 61 | 49 |

Analytical Characterization and Quality Control

Critical quality attributes were assessed using:

-

¹H/¹³C NMR : Thioketone resonance at δ 220–240 ppm (¹³C).

-

HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), 1 mL/min.

-

Optical Rotation : [α]D²⁵ = +32.5° (c = 1.0, CHCl₃) for (R)-enantiomer.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Propanone, 1,3-diphenyl-3-thioxo-, and what factors influence reaction yield optimization?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where aromatic aldehydes react with ketones under basic or acidic conditions. Key factors affecting yield include solvent polarity (e.g., ethanol vs. DMF), temperature control (60–80°C), and stoichiometric ratios of reactants. Catalytic bases like NaOH or KOH are critical for enolate formation, while excess thiophenol derivatives may stabilize intermediates . For reproducibility, monitor reaction progress via TLC and optimize purification using column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How should researchers characterize the purity and structural integrity of 1-Propanone, 1,3-diphenyl-3-thioxo- using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Use -NMR to confirm phenyl proton environments (δ 7.2–7.8 ppm) and the thioxo group’s influence on neighboring carbons. -NMR should show carbonyl (C=O) and thiocarbonyl (C=S) signals at ~200 ppm and ~220 ppm, respectively .

- FT-IR : Identify C=O stretching (~1680 cm) and C=S stretching (~1250 cm) bands. Compare with computational spectra (e.g., Gaussian software) to validate assignments .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular ion peaks ([M+H]) and fragmentation patterns consistent with phenyl and thioxo groups .

Q. What safety protocols are essential for handling 1-Propanone, 1,3-diphenyl-3-thioxo- in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .

- Storage : Store in amber glass containers at 2–8°C under inert gas (N) to prevent oxidation of the thioxo group .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for organic sulfur-containing waste .

Advanced Research Questions

Q. What computational chemistry approaches are validated for modeling the electronic properties of 1-Propanone, 1,3-diphenyl-3-thioxo-?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare with experimental UV-Vis spectra (λ ~280–320 nm) to correlate electronic transitions with molecular orbitals .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar solvents) on conformational stability. Analyze radial distribution functions to identify solvation shells .

Q. How can contradictory data on the thermal stability of 1-Propanone, 1,3-diphenyl-3-thioxo- be resolved through experimental design?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Perform heating rate studies (5–20°C/min) under N to detect decomposition exotherms. Compare with thermogravimetric analysis (TGA) mass loss profiles .

- Controlled Atmosphere Studies : Replicate stability tests under varying O levels to assess oxidative degradation pathways. Use FT-IR to track sulfoxide (S=O) formation at ~1050 cm .

Q. What methodologies are recommended for analyzing reaction intermediates in the oxidation of 1-Propanone, 1,3-diphenyl-3-thioxo- to sulfoxides?

- Methodological Answer :

- In Situ Monitoring : Employ stopped-flow UV-Vis spectroscopy to capture transient intermediates (e.g., sulfenic acids). Use pseudo-first-order kinetics with excess oxidizing agents (e.g., HO) .

- LC-MS/MS : Couple liquid chromatography with tandem MS to isolate and identify short-lived intermediates. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for peak resolution .

Key Research Challenges

- Stereoelectronic Effects : The thioxo group’s electron-withdrawing nature may destabilize intermediates during nucleophilic substitutions. Use kinetic isotope effects (KIE) to probe transition states .

- Polymorphism : Investigate crystal packing variations via X-ray diffraction and correlate with solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.